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Compound of Interest

Compound Name:
3-[(Dimethylamino)methyl]-5-

fluorobenzaldehyde

CAS No.: 1379375-34-4

Cat. No.: B1380487

Get Quote

Executive Summary & Strategic Value
In modern drug discovery, the "Escape from Flatland" initiative drives the need for 3D-rich,

soluble scaffolds. 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde (DMFB) serves as a

critical linchpin in this effort.[1]

The Fluorine Effect: The C5-fluorine atom blocks metabolic oxidation at a vulnerable ring

position and modulates the lipophilicity (LogP) of the final pharmacophore.[1]

The Solubilizing Tail: The C3-dimethylamino group acts as a built-in solubility handle, often

eliminating the need for late-stage functionalization to improve pharmacokinetic profiles.[1]

This guide details three validated protocols for converting DMFB into high-value heterocyclic

cores: Dihydropyrimidinones (DHPMs), Benzimidazoles, and Pyrazoles.[1]
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Property Specification Application Note

CAS 1379375-34-4
Use for procurement/database

search.[1][2]

MW 181.21 g/mol
Calculate stoichiometry

precisely.[1]

Appearance
Pale yellow oil/low-melting

solid

May require gentle warming to

dispense.[1]

Basicity Tertiary Amine (pKa ~9-10)

CRITICAL: Will protonate in

acidic media.[1] Reaction pH

must be monitored.

Reactivity Electrophilic Aldehyde
Susceptible to oxidation; store

under Nitrogen/Argon.[1]

Protocol A: The Biginelli Multicomponent Reaction
Target Scaffold: 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones (DHPMs) Mechanism: Acid-catalyzed

three-component condensation.[1] Relevance: DHPMs are privileged scaffolds in calcium

channel blockers and mitotic kinesin inhibitors (e.g., Monastrol).[1]
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Caption: One-pot Biginelli synthesis pathway for DHPM generation.

Step-by-Step Protocol
Caution: The basic dimethylamino group of DMFB can neutralize traditional acid catalysts

(HCl/H2SO4).[1] We utilize a Lewis Acid approach to bypass this.[1]

Preparation: In a 50 mL round-bottom flask, dissolve DMFB (1.0 mmol, 181 mg), Urea (1.2

mmol, 72 mg), and Ethyl Acetoacetate (1.0 mmol, 130 mg) in Ethanol (5 mL).

Catalyst Addition: Add Ytterbium(III) triflate [Yb(OTf)3] (5 mol%, 31 mg). Note: Lanthanide

triflates are tolerant of amines.[1]

Reflux: Heat the mixture to reflux (80°C) with stirring for 4–6 hours. Monitor by TLC (5%

MeOH in DCM).[1]

Workup (Specific to Amine Solubility):

Cool reaction to room temperature.[1]

Do not pour into acidic water (product will dissolve).[1]

Pour into ice-cold water (20 mL) adjusted to pH ~8 with NaHCO3.

The precipitate is the crude DHPM.[1] Filter and wash with cold water.[1]

Purification: Recrystallize from hot Ethanol/Water (9:1).

Protocol B: Oxidative Cyclization to Benzimidazoles
Target Scaffold: 2-Arylbenzimidazoles Relevance: Common motif in antiparasitic, antifungal,

and kinase inhibitor drugs.[1]

Reaction Logic
This protocol uses sodium metabisulfite (Na2S2O5) as a mild oxidant/adduct former, avoiding

heavy metals.[1]
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Step-by-Step Protocol
Adduct Formation: Dissolve DMFB (1.0 mmol) and o-Phenylenediamine (1.0 mmol) in DMF

(3 mL).

Oxidant Addition: Add Na2S2O5 (1.0 mmol).

Heating: Heat to 100°C for 4 hours. The reaction proceeds via the Schiff base followed by

intramolecular cyclization and oxidation.[1]

Quenching: Pour the mixture into crushed ice.

pH Adjustment (Critical): The product contains the dimethylamino side chain.[1] Adjust pH to

10 using 1M NaOH to ensure the product is in the free base form and precipitates.[1]

Isolation: Filter the solid. If oiling occurs, extract with Ethyl Acetate, dry over Na2SO4, and

evaporate.

Protocol C: Chalcone-Route to Pyrazoles
Target Scaffold: 3,5-Diarylpyrazoles Relevance: High-affinity scaffold for COX-2 and protein

kinase inhibitors.[1]

Synthetic Workflow (Graphviz)[1]
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Step 1: Claisen-Schmidt

Step 2: Heterocyclization
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Caption: Two-step synthesis of Pyrazoles via Chalcone intermediate.

Protocol
Chalcone Synthesis:

Mix DMFB (10 mmol) and Acetophenone (10 mmol) in Ethanol (15 mL).

Add 10% NaOH (5 mL) dropwise at 0°C.

Stir at room temperature overnight. The basic amine in DMFB aids solubility in the alkaline

medium.[1]

Neutralize carefully to pH 7-8.[1] Extract the chalcone (enone) intermediate.[1]

Cyclization:
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Dissolve the chalcone (1.0 mmol) in Glacial Acetic Acid (5 mL).

Add Hydrazine Hydrate (2.0 mmol).[1]

Reflux for 3 hours.[1]

Pour into ice water and neutralize with Ammonia solution to precipitate the pyrazole.[1]

Analytical Data Summary (Expected)
When characterizing products derived from DMFB, look for these diagnostic signals:

Technique Diagnostic Signal Interpretation

1H NMR 2.2–2.4 ppm (s, 6H)
N(CH3)2 protons.[1] Distinct

singlet, integrates to 6.

1H NMR 3.4–3.6 ppm (s, 2H)
Benzylic CH2 connecting the

amine to the ring.[1]

19F NMR -110 to -115 ppm
Aryl Fluorine signal (depends

on solvent).[1]

MS (ESI) [M+H]+

Strong parent ion due to easy

protonation of the tertiary

amine.[1]
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Disclaimer: This Application Note is for research purposes only. All reactions should be

performed in a fume hood with appropriate PPE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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